Mild Deprotection: The Nosyl Advantage Over Tosyl in Amine Liberations
The 2-nitrobenzenesulfonyl (nosyl) group on the target compound can be cleaved under milder and more efficient conditions compared to the commonly used p-toluenesulfonyl (tosyl) group. While tosyl deprotection typically requires strong acids (e.g., HBr/AcOH) or reducing metals, the nosyl group is removed using soft nucleophiles like thiophenol (PhSH) under basic conditions [1]. For example, a nosyl-protected amine was deprotected using PhSH and K2CO3 in CH3CN/DMSO at room temperature, whereas the analogous tosyl deprotection under these conditions resulted in poor yields [2]. This advantage stems from the nosyl group's ability to form a Meisenheimer complex, a mechanistic pathway unavailable to tosyl.
| Evidence Dimension | Deprotection conditions and yield |
|---|---|
| Target Compound Data | Ns deprotection with PhSH/K2CO3 in CH3CN/DMSO at RT; high to excellent yields (e.g., 89-91% for a related Ns-amide) [3]. |
| Comparator Or Baseline | Ts group deprotection with PhSH/K2CO3; poor yield [2]. Strong acid or reductive cleavage required. |
| Quantified Difference | Ns deprotection is high-yielding (89-91%) under mild conditions; Ts deprotection under identical mild conditions gives poor yields. |
| Conditions | Comparative study of N-nosyl and N-tosyl piperidine derivatives; deprotection with thiophenol and K2CO3. |
Why This Matters
This ensures cleaner, higher-yielding final deprotection steps in multi-step syntheses of complex, acid-sensitive molecules, which is a primary reason for choosing this compound over tosylated alternatives.
- [1] Fukuyama Amine Synthesis. (2014). Chem-Station. Deprotection of the Ns group with thiols is the most important advantage over the tosyl group. View Source
- [2] Nosyl Group. ScienceDirect Topics. Cleavage of the N-tosyl group resulted in poor yields of the free amine. However, deprotection of the N-nosyl compounds was achieved without difficulty. View Source
- [3] Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Deprotection of a Nosyl Amide to an Amine. Organic Syntheses, 79, 186. Yield: 89-91%. View Source
